

# CAS number and IUPAC name for diclofop-methyl

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## Compound of Interest

Compound Name: *Diclofop-methyl*

Cat. No.: *B104173*

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## An In-depth Technical Guide to **Diclofop-methyl**

This technical guide provides a comprehensive overview of the herbicide **diclofop-methyl**, designed for researchers, scientists, and professionals in drug development. It covers its chemical identity, mechanism of action, metabolic pathways, and relevant experimental protocols.

## Chemical Identification

- IUPAC Name: methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate[1][2][3][4][5]
- CAS Number: 51338-27-3[1][2][3][6][7][8][9]

## Physicochemical Properties

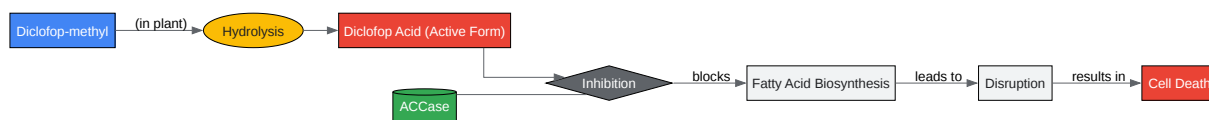
The following table summarizes the key physicochemical properties of **diclofop-methyl**.

Property	Value	References
Molecular Formula	C <sub>16</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>4</sub>	[1][4][9]
Molecular Weight	341.19 g/mol	[2][3][4]
Appearance	Colorless crystals or white crystalline solid	[8][9]
Melting Point	39-41 °C	[8]
Water Solubility	50 mg/L at 22 °C	[8]
Solubility (Organic)	Readily soluble in acetone, xylene, and methanol	[8]
Vapor Pressure	3.4 x 10 <sup>-7</sup> mbar at 30 °C	[8]

## Mechanism of Action

**Diclofop-methyl** is a selective, systemic post-emergence herbicide with contact action.[6][7] It belongs to the aryloxyphenoxypropionate (AOPP) chemical family.[4][10] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][10]

Upon application, **diclofop-methyl** is absorbed primarily through the leaves.[7] Inside the plant, it undergoes rapid hydrolysis to its biologically active form, diclofop acid.[4][7][10][11] Diclofop acid then inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids and lipids.[6][10] This disruption of lipid formation prevents the creation and maintenance of cell membranes, ultimately halting plant growth and leading to cell death.[7][10]



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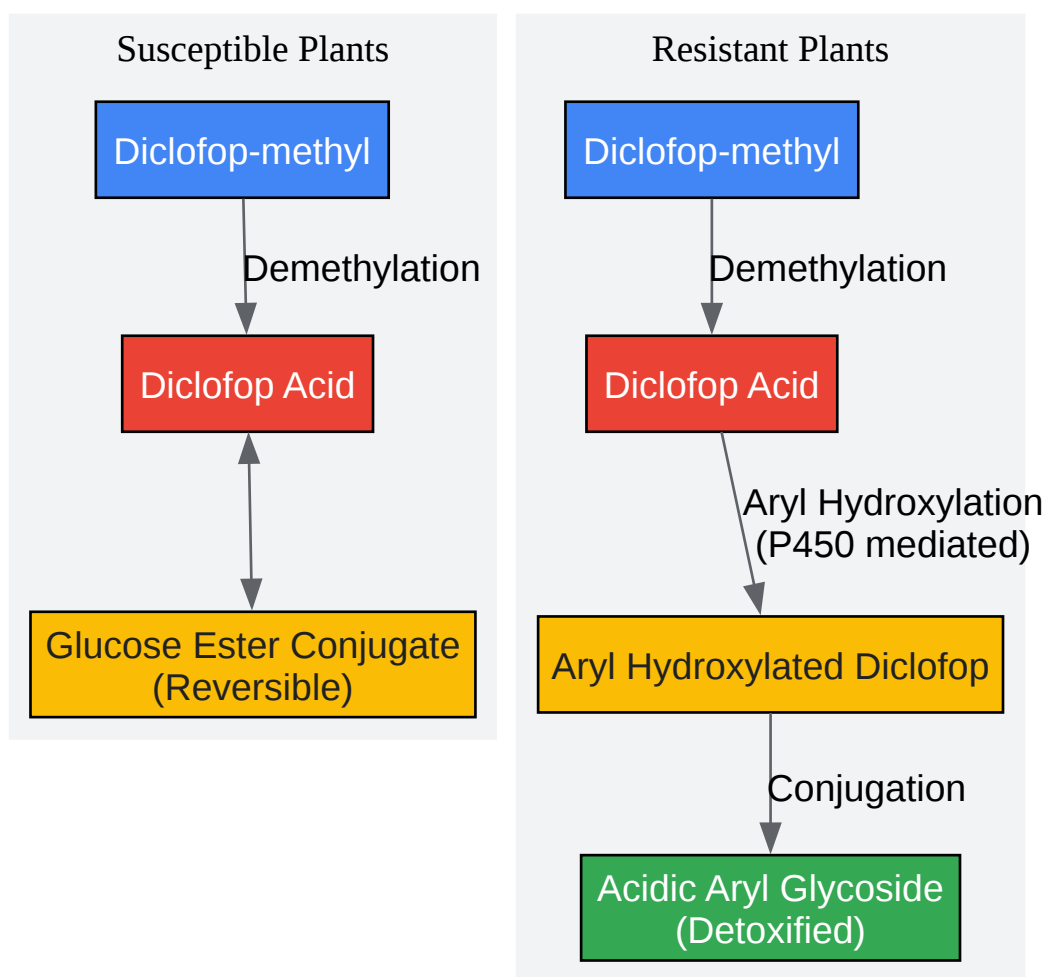
Caption: Mechanism of action for **diclofop-methyl**.

## Metabolism

The metabolism of **diclofop-methyl** is a key factor in its selectivity and persistence. The primary metabolic step in all plants is the demethylation of **diclofop-methyl** to the active diclofop acid.[\[12\]](#) Subsequent metabolic pathways differ between susceptible and resistant plant species.

- In Susceptible Plants: Diclofop acid can be reversibly converted to a glucose ester conjugate.[\[12\]](#)
- In Resistant Plants: Resistant species can detoxify the herbicide more effectively. Diclofop acid undergoes aryl hydroxylation, a reaction likely mediated by cytochrome P450 enzymes, followed by conjugation to form an acidic aryl glycoside of diclofop.[\[12\]](#)

In soil, **diclofop-methyl** is rapidly hydrolyzed to diclofop acid.[\[11\]](#)[\[13\]](#) This is followed by further degradation, which can include decarboxylation and cleavage of the ether linkage.[\[11\]](#) The half-life of **diclofop-methyl** in moist soil is short, with as much as 85% hydrolyzed within 24 hours of application.[\[14\]](#)



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Caption: Metabolism of **diclofop-methyl** in plants.

## Toxicological Data Summary

The following table presents a summary of key toxicological data for **diclofop-methyl**.

Parameter	Species	Value	References
Acute Oral LD <sub>50</sub>	Rat	557-580 mg/kg	
Acute Dermal LD <sub>50</sub>	Rabbit	>5000 mg/kg	
Inhalation LC <sub>50</sub> (4h)	Rat	8.3 mg/L (36% EC formulation)	[8]
Acceptable Daily Intake (ADI)	Human	0.002 mg/kg bw	[15]

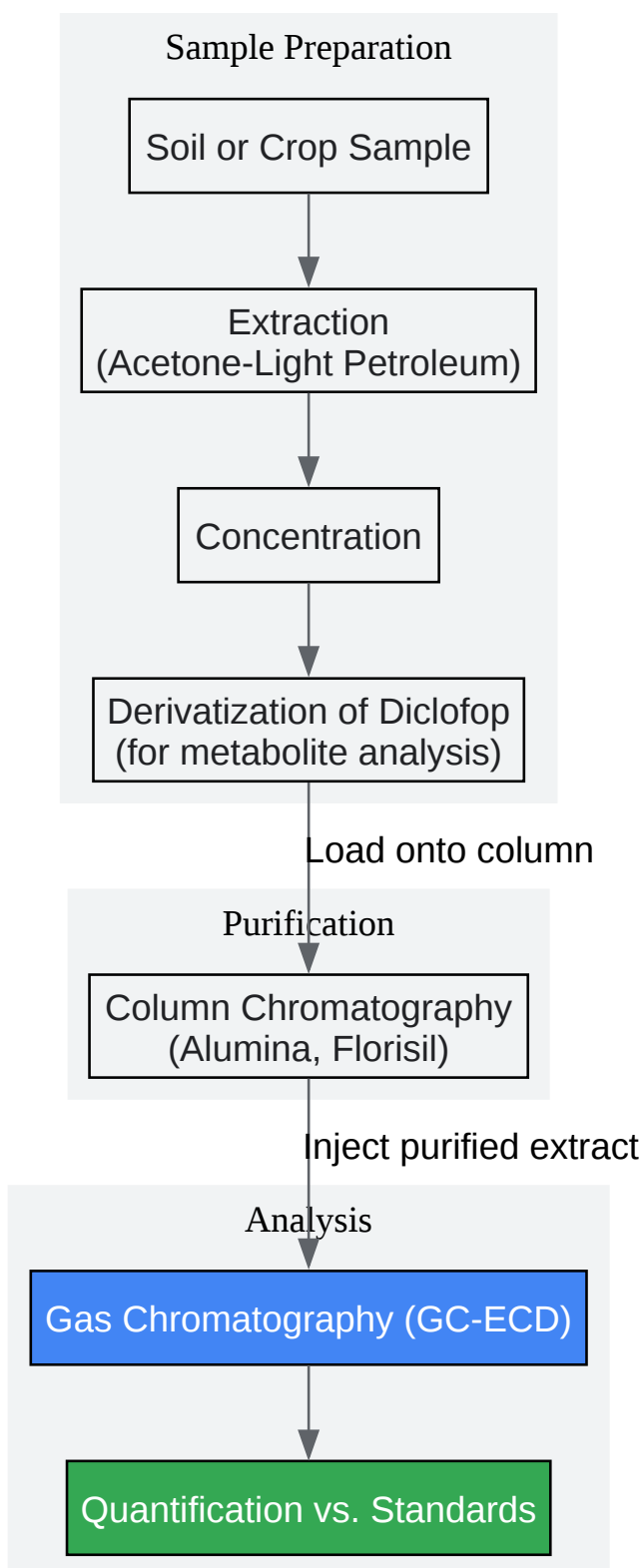
## Experimental Protocols

### Determination of Diclofop-methyl and Diclofop Residues in Soil and Crops

This protocol is based on a method for determining residues by gas chromatography (GC) with an electron-capture detector (ECD).[16]

- Extraction:
  - Homogenize a representative sample of soil or crop material.
  - Extract the residues by shaking with a mixture of acetone and light petroleum.
  - Filter the extract to remove solid particles.
- Concentration and Derivatization:
  - Concentrate the filtrate using a rotary evaporator.
  - For the analysis of the metabolite diclofop, perform a derivatization step to convert it to its pentafluorobenzyl derivative to enhance its detectability by GC-ECD.
- Purification (Clean-up):
  - Prepare a chromatographic column packed with alumina, silver-alumina, and Florisil.

- Apply the concentrated extract (and derivatized product) to the top of the column.
- Elute the analytes with an appropriate solvent system.
- Collect the eluate containing **diclofop-methyl** and the diclofop derivative.
- Analysis:
  - Concentrate the purified eluate to a small volume.
  - Inject an aliquot into a gas chromatograph equipped with an electron-capture detector (GC-ECD).
  - Quantify the analytes by comparing peak areas with those of known analytical standards. The detection limits for this method are reported to be between 0.01 and 0.05 mg/kg.[16]



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Caption: Experimental workflow for residue analysis.

## Soil Metabolism Study Protocol

This protocol outlines a method to study the degradation of radiolabeled **diclofop-methyl** in soil.<sup>[13]</sup>

- Soil Preparation and Treatment:
  - Use a characterized soil type (e.g., parabrown podzol).
  - Adjust soil moisture to a defined level (e.g., 40% of maximum water holding capacity).
  - Prepare an acetone solution of <sup>14</sup>C-labeled **diclofop-methyl**.
  - Apply the solution to the soil samples to achieve a target concentration (e.g., 1 ppm).
- Incubation:
  - Incubate the treated soil samples in the dark at a constant temperature (e.g., 22 °C).
  - To monitor mineralization (breakdown to CO<sub>2</sub>), include parallel samples in a system that traps evolved <sup>14</sup>CO<sub>2</sub> in a solution like ethanolamine:methanol.
- Sampling and Extraction:
  - At predetermined time intervals (e.g., 0, 2, 8, 16, 32, 64, 96 days), take triplicate soil samples.
  - Extract **diclofop-methyl** and its degradation products from the soil using a suitable solvent like acetone, followed by partitioning into an organic solvent.
- Analysis of Extracts:
  - Measure the total radioactivity in the extracts using liquid scintillation counting (LSC).
  - Separate the parent compound and its metabolites using thin-layer chromatography (TLC) with a solvent system such as benzene:methanol:acetic acid (85:10:5).
  - Identify and quantify the radioactive spots corresponding to **diclofop-methyl** and its metabolites (e.g., diclofop acid) by comparing with standards and using a radio-TLC



scanner or autoradiography.

- Analysis of Bound Residues and Mineralization:
  - Determine soil-bound residues by combusting the extracted soil in a sample oxidizer and measuring the trapped  $^{14}\text{CO}_2$ .
  - Quantify the  $^{14}\text{CO}_2$  trapped from the incubation flasks throughout the experiment using LSC to determine the rate of mineralization.

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